molecular formula C8H12N2O2 B13527905 3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine

3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine

Cat. No.: B13527905
M. Wt: 168.19 g/mol
InChI Key: XJQHRIJPQDJSQW-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .

Preparation Methods

The synthesis of 3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the use of metal-free synthetic strategies, which are preferred due to their eco-friendly nature. These methods often employ (3 + 2) cycloaddition reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include mild basic conditions (e.g., NaHCO3) and ambient temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The diverse biological activities of isoxazole derivatives make them valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific biological activity being studied. For example, isoxazole derivatives have been shown to interact with various enzymes and receptors, leading to their therapeutic effects .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(oxan-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H12N2O2/c9-8-4-7(10-12-8)6-2-1-3-11-5-6/h4,6H,1-3,5,9H2

InChI Key

XJQHRIJPQDJSQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NOC(=C2)N

Origin of Product

United States

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